N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a thiazole-based ethanediamide derivative characterized by:
- A 1,3-thiazol core substituted at the 4-position with a 4-chlorophenyl group.
- An ethyl linker bridging the thiazole ring to an ethanediamide moiety.
- A terminal 4-methoxyphenyl group on the ethanediamide.
This compound combines structural features associated with bioactivity, including the electron-withdrawing chloro group (enhancing lipophilicity) and the methoxy group (modulating electronic and hydrogen-bonding properties). Below, we compare its structural, synthetic, and functional attributes with related compounds.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-17-8-6-15(7-9-17)23-19(26)18(25)22-11-10-16-12-28-20(24-16)13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTULLJTXVRCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly as a selective ligand for the D4 dopamine receptor. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H17ClN2O2S
- Molecular Weight : 362.87 g/mol
- IUPAC Name : this compound
Target of Action
The primary target of this compound is the D4 dopamine receptor , which plays a crucial role in various neurological processes.
Mode of Action
This compound functions as a potent and selective ligand for the D4 dopamine receptor. By binding to this receptor, it modulates dopaminergic signaling pathways that are essential for motor control, mood regulation, and reward mechanisms.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is:
- Solubility : Soluble in DMSO but insoluble in water.
- Absorption and Distribution : The specific absorption characteristics have yet to be fully elucidated; however, its solubility profile suggests potential for effective cellular uptake in certain environments.
Neuroprotective Effects
In a study assessing neuroprotective effects, compounds similar to this compound were shown to significantly prolong survival times in mice subjected to acute cerebral ischemia. This suggests a potential application in treating neurodegenerative diseases or conditions involving ischemic injury .
Antidepressant Activity
Research indicates that compounds interacting with the D4 receptor may also exhibit antidepressant-like effects. In rodent models, administration of selective D4 receptor ligands resulted in reduced depressive-like behaviors, highlighting the therapeutic potential of this compound in mood disorders .
Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
(a) Thiazole vs. Thiadiazole Derivatives
- Target Compound : The 1,3-thiazole core is linked to a 4-chlorophenyl group, which is critical for π-π stacking interactions in biological systems .
- Comparison: 1,3,4-Thiadiazole Derivatives (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, ): Thiadiazoles exhibit broader bioactivity (e.g., insecticidal, fungicidal) due to enhanced electron-deficient character. However, thiazoles like the target compound may offer better metabolic stability . 2-Amino-thiazole Derivatives (e.g., 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, ): These lack the ethanediamide chain but share the 4-chlorophenyl-thiazole motif, which is associated with cyclin-dependent kinase inhibition .
(b) Triazole Derivatives
- S-Alkylated 1,2,4-Triazoles (): Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] feature triazole cores with sulfonyl and fluorophenyl groups. These compounds lack the ethanediamide chain but share similar synthetic routes (e.g., hydrazinecarbothioamide cyclization) .
Substituent Effects
(a) Chlorophenyl vs. Fluorophenyl Groups
- Target Compound : The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to fluorophenyl analogs.
- Comparison :
(b) Methoxyphenyl vs. Methylbenzoyl Groups
Spectral and Crystallographic Data
- IR Spectroscopy :
- Crystallography :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
